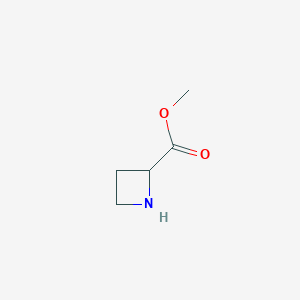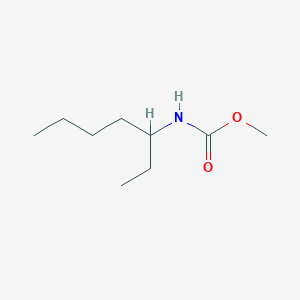
methyl N-heptan-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-heptan-3-ylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of insecticides and is used to control a variety of pests, including insects, mites, and ticks. Carbaryl is a white crystalline solid that is soluble in water and has a faint, slightly sweet odor. It is one of the most commonly used insecticides in the world, and its use has been the subject of extensive research.
Wirkmechanismus
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine in the synapse, which results in overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have a number of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It also affects the metabolism of insects, leading to a decrease in energy production and a decrease in the synthesis of essential proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively inexpensive and easy to use, making it a popular choice for laboratory experiments. However, its use can be limited by its toxicity to non-target organisms, including humans and other animals. It is also subject to degradation by sunlight and other environmental factors, which can limit its effectiveness.
Zukünftige Richtungen
Future research on methyl N-heptan-3-ylcarbamate is likely to focus on developing new formulations that are more effective and less toxic to non-target organisms. There is also a need for research on the long-term effects of methyl N-heptan-3-ylcarbamate on the environment and human health. Additionally, there is a need for research on the development of new insecticides that are more selective and less harmful to the environment.
Synthesemethoden
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction produces methyl N-heptan-3-ylcarbamate as a white crystalline solid. The synthesis of methyl N-heptan-3-ylcarbamate is a complex process that requires careful handling of the reactants and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the insect.
Eigenschaften
CAS-Nummer |
128538-18-1 |
|---|---|
Produktname |
methyl N-heptan-3-ylcarbamate |
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
methyl N-heptan-3-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-6-7-8(5-2)10-9(11)12-3/h8H,4-7H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
UFBWQHWTFJQBFV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)NC(=O)OC |
Kanonische SMILES |
CCCCC(CC)NC(=O)OC |
Synonyme |
Carbamic acid, (1-ethylpentyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



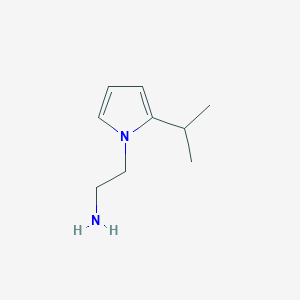
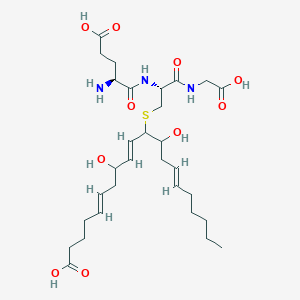
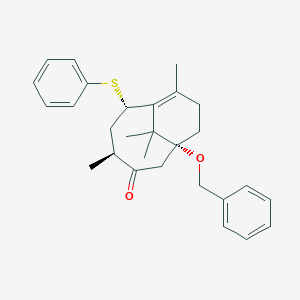
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
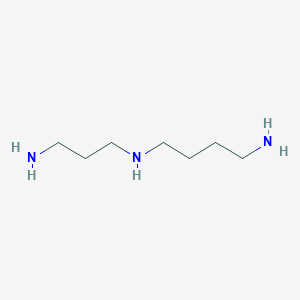
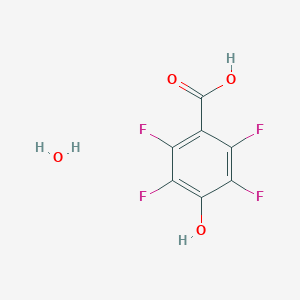
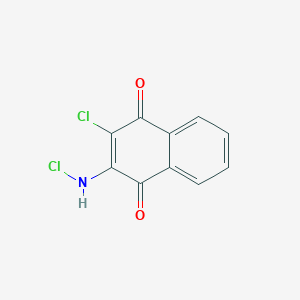
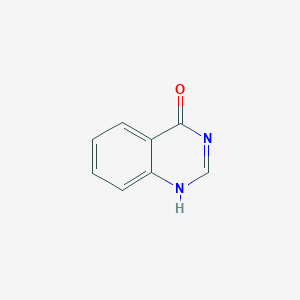
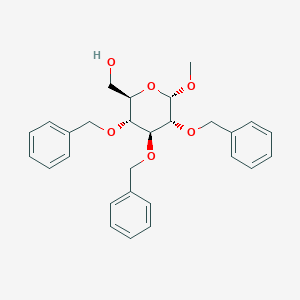
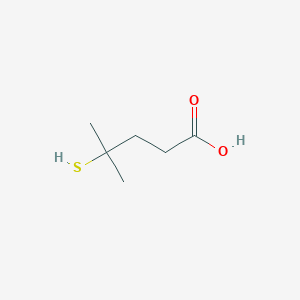
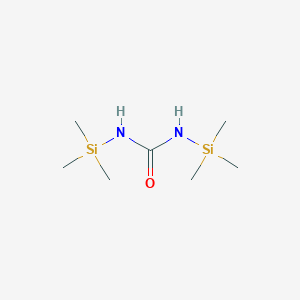
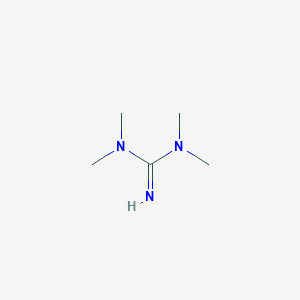
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
